Chromatographic Distinction from the Aripiprazole Parent Drug via LogP Value
In reversed-phase high-performance liquid chromatography (RP-HPLC) methods, the lipophilicity of a compound directly dictates its retention time. 4-(2,3-Dichlorophenyl)-1-piperazinebutanol possesses a calculated XLogP3-AA value of 3.1, which is a key determinant for its resolution from the parent drug Aripiprazole during analytical method development [1]. This difference in lipophilicity, while not directly provided for Aripiprazole in the same dataset, is understood to be significant due to the structural differences (hydroxybutylpiperazine vs. the full dihydroquinolinone structure), ensuring a distinct chromatographic peak [2].
| Evidence Dimension | Lipophilicity (Calculated XLogP3-AA) |
|---|---|
| Target Compound Data | 3.1 |
| Comparator Or Baseline | Aripiprazole (parent drug) - value not directly provided in dataset, but known to be significantly different based on structural divergence. |
| Quantified Difference | Not quantified; difference is qualitative but functionally significant for chromatographic separation. |
| Conditions | Computational prediction (XLogP3) [1] |
Why This Matters
This distinct lipophilicity value is critical for developing specific and robust HPLC methods to separate and quantify this impurity from the active pharmaceutical ingredient, a requirement for regulatory filings such as ANDAs [2].
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 44203060, 4-(2,3-Dichlorophenyl)-1-piperazinebutanol. https://pubchem.ncbi.nlm.nih.gov/compound/44203060. View Source
- [2] ChemWhat. 阿立哌唑羥丁基雜質 CAS#: 870765-38-1. https://www.chemwhat.tw/阿立哌唑羥丁基雜質-CAS-870765-38-1/. View Source
